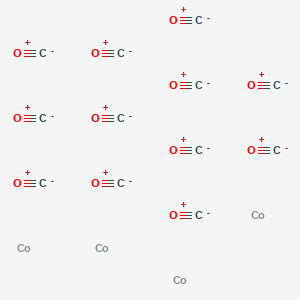

DodécaCarbonyle de TétraCobalt

Vue d'ensemble

Description

Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro is a useful research compound. Its molecular formula is C12Co4O12 and its molecular weight is 571.85 g/mol. The purity is usually 95%.

The exact mass of the compound Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

. Il est synthétisé par décarbonylation de . La molécule est constituée d'un cœur tétraédrique , mais la symétrie moléculaire est . .

Propriétés Physiques

Ce composé est une substance cristalline noire, insoluble dans l'eau et facilement oxydée par l'air . Il se décompose à 60 °C (140 °F; 333 K) .

Amas de Carbonyle Métallique

Le DodécaCarbonyle de TétraCobalt est un exemple d'amas de carbonyle métallique . Ces amas sont importants dans le domaine de la chimie organométallique et ont des applications en catalyse et en science des matériaux.

Réactif en Chimie Industrielle

En tant que composé organométallique, le this compound peut être utilisé comme réactif en chimie industrielle . Il peut participer à diverses réactions chimiques et transformations, contribuant à la synthèse de molécules complexes.

Catalyseur dans les Réactions Chimiques

Le this compound peut également agir comme un catalyseur dans certaines réactions chimiques . Les catalyseurs sont des substances qui augmentent la vitesse des réactions chimiques sans être consommées dans le processus.

Précurseur dans le Dépôt de Couches Minces

Dans le domaine de la science des matériaux, le this compound peut être utilisé comme précurseur dans le dépôt de couches minces . Ce processus est crucial dans la fabrication des semi-conducteurs et de la nanotechnologie.

Applications Pharmaceutiques

Les composés organométalliques comme le this compound ont des applications potentielles dans l'industrie pharmaceutique . Ils peuvent être utilisés dans la synthèse de composés médicinaux et de médicaments.

Fabrication de LED

Le this compound, comme d'autres composés organométalliques, peut être utilisé dans la fabrication de diodes électroluminescentes (LED) . Les LED sont largement utilisées dans la technologie d'affichage et les solutions d'éclairage.

Safety and Hazards

Mécanisme D'action

Tetracobaltdodecacarbonyl, also known as Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro or TETRACOBALT DODECACARBONYL, MIN. 98%, is a chemical compound with the formula Co4(CO)12 . It is a black crystalline compound that is insoluble in water and easily oxidized by air .

Target of Action

Cobalt, a component of this compound, is known to be an essential element for life as it is part of vitamin b12 .

Mode of Action

It is known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .

Pharmacokinetics

It is known that the compound is insoluble in water, which may impact its bioavailability .

Result of Action

Cobalt, a component of this compound, is known to produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .

Action Environment

The action of Tetracobaltdodecacarbonyl can be influenced by environmental factors. For instance, it is easily oxidized by air . Furthermore, its insolubility in water may impact its efficacy and stability .

Analyse Biochimique

Biochemical Properties

Tetracobaltdodecacarbonyl plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the gating properties of AMPA-selective glutamate receptors (AMPARs) by accelerating their rates of activation, deactivation, and desensitization . This interaction is subunit-specific, showing specificity for GRIA1, GRIA4, and the long isoform of GRIA2 . The nature of these interactions involves the binding of tetracobaltdodecacarbonyl to specific sites on the enzymes or receptors, thereby altering their conformation and activity.

Cellular Effects

Tetracobaltdodecacarbonyl influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact mitochondrial respiration, suggesting potential effects on cellular energy metabolism . Additionally, tetracobaltdodecacarbonyl may induce oxidative stress by generating oxygen radicals, leading to lipid peroxidation, DNA damage, and the activation of certain enzymes that result in cell apoptosis .

Molecular Mechanism

The molecular mechanism of action of tetracobaltdodecacarbonyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation and DNA damage . These oxidative processes can lead to the activation of signaling pathways that result in cell apoptosis. Furthermore, tetracobaltdodecacarbonyl’s interaction with AMPA receptors modulates their gating properties, affecting neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetracobaltdodecacarbonyl change over time. The compound is known to be easily oxidized by air, which can affect its stability and activity . Over time, degradation of tetracobaltdodecacarbonyl may lead to a decrease in its efficacy and an increase in its toxicity. Long-term studies have shown that prolonged exposure to tetracobaltdodecacarbonyl can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of tetracobaltdodecacarbonyl vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and cellular metabolism. At high doses, tetracobaltdodecacarbonyl can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

Tetracobaltdodecacarbonyl is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as AMPA receptors and other proteins involved in cellular respiration . The compound’s ability to generate oxygen radicals and induce oxidative stress plays a crucial role in its metabolic effects. Additionally, tetracobaltdodecacarbonyl’s interaction with mitochondrial enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, tetracobaltdodecacarbonyl is transported and distributed through various mechanisms. It is absorbed through the lungs, gastrointestinal tract, and skin, and is transported in the blood, often bound to albumin . The highest levels of tetracobaltdodecacarbonyl are found in the liver and kidney, where it is distributed to most tissues of the body . The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity.

Subcellular Localization

Tetracobaltdodecacarbonyl’s subcellular localization affects its activity and function. It is known to localize within mitochondria, where it can exert its effects on cellular respiration and oxidative stress . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This subcellular localization is crucial for its interaction with mitochondrial enzymes and the modulation of cellular metabolism .

Propriétés

IUPAC Name |

carbon monoxide;cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Co/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Co4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracobalt dodecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17786-31-1 | |

| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?

A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted tetracobaltdodecacarbonyl complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted Tetracobaltdodecacarbonyl complexes.

Q2: How does the solvent affect the formation of Tetracobaltdodecacarbonyl from Dicobalt octacarbonyl?

A2: The study "KINETICS OF TETRACOBALTDODECACARBONYL FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of Tetracobaltdodecacarbonyl formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of Tetracobaltdodecacarbonyl formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)